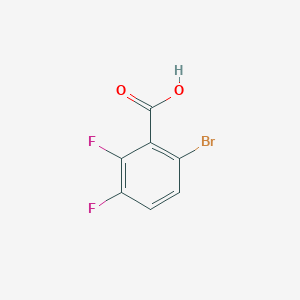

6-Bromo-2,3-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIYHMCGMOJBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624714 | |

| Record name | 6-Bromo-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183065-72-7 | |

| Record name | 6-Bromo-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 6-Bromo-2,3-difluorobenzoic acid: Properties, Synthesis, and Applications

This compound is a polysubstituted aromatic carboxylic acid that has emerged as a crucial building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional substitution pattern—a carboxylic acid, a bromine atom, and two vicinal fluorine atoms—provides a powerful platform for the synthesis of complex molecular architectures. The strategic placement of these groups allows for orthogonal chemical modifications, making it an invaluable intermediate for drug discovery programs and the development of advanced materials.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and field-proven insights.

Section 1: Core Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, reactivity, and analytical identification.

Physicochemical Properties

This compound is typically supplied as an off-white to light yellow crystalline solid.[1] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 183065-72-7 | [2][3] |

| Molecular Formula | C₇H₃BrF₂O₂ | [2][4] |

| Molecular Weight | 237.00 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 117-120 °C | [1] |

| Storage | Sealed in a dry place, Room Temperature or 2-8°C | [1][5] |

The compound exhibits limited solubility in water but is soluble in common organic solvents such as ethers, tetrahydrofuran (THF), and acetone. Due to its acidic nature, it readily dissolves in aqueous basic solutions.

Spectroscopic Signature

While specific spectra are best obtained from the supplier for a given lot, the expected spectroscopic characteristics can be predicted based on its structure.[5][6] This analysis is critical for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple, showing two signals in the aromatic region (typically δ 7.0-8.0 ppm). These signals would correspond to the two aromatic protons, appearing as complex multiplets due to coupling with each other (ortho-coupling) and with the two fluorine atoms (H-F coupling). The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield (δ ~165-170 ppm). The six aromatic carbons will appear in the δ 110-160 ppm range. The carbons directly bonded to the highly electronegative fluorine atoms will show large one-bond carbon-fluorine coupling constants (¹JCF), while other carbons will exhibit smaller two- or three-bond couplings (²JCF, ³JCF), often resulting in complex splitting patterns (e.g., doublet of doublets).

-

¹⁹F NMR (Fluorine NMR): Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will appear as doublets due to coupling with each other and will exhibit further fine splitting from coupling to the nearby aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 236 and 238 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).

Section 2: Synthesis and Manufacturing Protocol

The most logical and industrially relevant synthesis of this compound proceeds from the commercially available precursor, 1-bromo-2,3-difluorobenzene.[7] The strategy involves a low-temperature halogen-metal exchange followed by carboxylation—a robust and well-documented transformation in organic chemistry.[3][5]

Synthetic Workflow: Lithiation and Carboxylation

The overall transformation is a two-step, one-pot process that leverages the high reactivity of organolithium intermediates.

Caption: Synthetic pathway from precursor to final product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[3] All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2,3-difluorobenzene (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) and cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the internal temperature below -70 °C, slowly add n-butyllithium (n-BuLi, ~1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.

-

Causality Insight: This step performs a halogen-metal exchange. The bromine atom is exchanged for lithium. Maintaining a very low temperature is critical to prevent side reactions, such as the elimination of lithium fluoride or reaction with the solvent.

-

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Carboxylation: Crush solid carbon dioxide (dry ice) into a fine powder and add it portion-wise to the reaction mixture in excess (~3-5 eq). A significant exotherm may be observed; add the dry ice slowly to keep the temperature below -60 °C.

-

Trustworthiness Check: Using a large excess of freshly crushed dry ice ensures efficient trapping of the highly reactive aryllithium species to form the lithium carboxylate salt. Gaseous CO₂ can also be bubbled through the solution, but solid CO₂ is often more practical on a lab scale.[3]

-

-

Quenching and Workup: Once the addition is complete, allow the mixture to slowly warm to room temperature. Quench the reaction by adding water, followed by acidification to a pH of ~1-2 with aqueous hydrochloric acid (e.g., 1 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford high-purity this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Caption: Orthogonal reactivity of the primary functional sites.

Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, such as:

-

Esterification: Reaction with alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents.

-

Amide Formation: Activation with reagents like thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with an amine, or direct coupling using peptide coupling agents (e.g., EDC, HATU).

The acidity of the benzoic acid is enhanced by the inductive electron-withdrawing effects of the adjacent fluorine and bromine atoms.[2]

Reactivity at the Aryl Bromide

The carbon-bromine bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is arguably its most important feature for building molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl structures.[2]

-

Buchwald-Hartwig Amination: Reaction with amines to install nitrogen-based substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The electron-withdrawing nature of the fluorine substituents can sometimes enhance the rate of oxidative addition to the Pd(0) catalyst, a key step in these catalytic cycles.[2]

Influence on the Aromatic Ring

The benzoic acid, fluorine, and bromine substituents are all electron-withdrawing and deactivating towards electrophilic aromatic substitution. They direct incoming electrophiles primarily to the C-5 position, which is meta to the carboxylic acid and ortho/para to the halogens. However, such reactions are often difficult and require harsh conditions.

Section 4: Applications in Research and Development

The true value of this compound is realized in its application as an intermediate in the synthesis of high-value targets.

-

Pharmaceuticals: Polysubstituted fluorinated aromatics are privileged scaffolds in drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability. This building block is ideal for synthesizing inhibitors of enzymes like kinases and proteases, where precise vectoral orientation of substituents is key for activity. Patents for protein kinase inhibitors often utilize structurally related bromo-fluoro-benzoic acids to construct the core of the active molecule.[8]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and bromine can lead to potent herbicides, fungicides, and insecticides.

-

Materials Science: The compound can be used to synthesize fluorinated polymers, liquid crystals, and materials for organic light-emitting diodes (OLEDs), where the electronic properties and stability conferred by the halogen atoms are highly desirable.[9]

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted from the supplier, data from analogous compounds provide a strong basis for safe handling protocols.

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [10] |

| Skin Irritation | H315: Causes skin irritation | [11] |

| Eye Irritation | H319: Causes serious eye irritation | [10][11] |

| Respiratory Irritation | H335: May cause respiratory irritation | [11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. quora.com [quora.com]

- 2. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem [benchchem.com]

- 3. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 6. 2,3-DIFLUORO-6-BROMOBENZOIC ACID(183065-72-7) 13C NMR spectrum [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. hmdb.ca [hmdb.ca]

- 11. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and materials science is built upon a foundational understanding of molecular architecture. The precise arrangement of atoms within a molecule dictates its reactivity, its interaction with biological targets, and its macroscopic physical properties. This guide provides a detailed examination of the molecular structure of 6-Bromo-2,3-difluorobenzoic acid, a compound of interest in synthetic chemistry and potential pharmaceutical applications. As a substituted benzoic acid, its structure is a fascinating interplay of aromaticity, inductive effects, and steric hindrance. This document, intended for a specialist audience, moves beyond a superficial overview to provide a deeper understanding of the molecule's core structural features.

Molecular Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental identifiers and key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 183065-72-7 | [1] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1] |

| Molecular Weight | 237.0 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1F)F)C(=O)O)Br | [2] |

| InChI | InChI=1S/C7H3BrF2O2/c8-3-1-2(9)5(10)6(4(3)7(11)12)F/h1H,(H,11,12) | Inferred from Structure |

| InChIKey | Not explicitly found in searches, but can be generated from the structure. | |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 117-120 °C | [3] |

These identifiers are crucial for unambiguous documentation and database searches, forming the bedrock of reproducible scientific inquiry.

Structural Elucidation: A Detailed Analysis

The molecular architecture of this compound is defined by a benzene ring substituted with a carboxyl group, a bromine atom, and two fluorine atoms. The relative positions of these substituents are critical to the molecule's overall conformation and reactivity.

The Aromatic Core and Substituent Effects

The foundation of the molecule is a planar benzene ring. The delocalized π-electron system of the ring confers significant thermodynamic stability. The substituents, however, modulate the electron density and geometry of this core.

-

Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deactivating towards electrophilic aromatic substitution. The carbon atom of the carboxyl group is sp² hybridized, and the group itself can exhibit resonance. The orientation of the carboxylic acid group relative to the ring is a key structural parameter. Due to steric hindrance from the adjacent fluorine atom at position 2, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring to some extent.

-

Fluorine Atoms (-F): Located at positions 2 and 3, these highly electronegative atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack. The fluorine atoms also have a weak electron-donating mesomeric effect (+M) due to their lone pairs, but the inductive effect is generally dominant for halogens.

-

Bromine Atom (-Br): Situated at position 6, bromine is also an electronegative halogen that exerts an electron-withdrawing inductive effect. Its larger atomic radius compared to fluorine may introduce additional steric strain, particularly with the adjacent carboxylic acid group.

Predicted Molecular Geometry

While a definitive crystal structure for this compound is not publicly available, we can infer its likely geometry from related compounds and theoretical considerations. For instance, the crystal structure of the parent compound, benzoic acid, is well-characterized, with the molecule typically forming hydrogen-bonded dimers in the solid state.[4] A similar dimeric association through hydrogen bonding between the carboxylic acid groups is highly probable for this compound.

Bond Lengths and Angles:

The bond lengths within the benzene ring are expected to be in the range of 1.39 Å, characteristic of aromatic C-C bonds.[5] However, the substitution pattern will likely introduce slight distortions. For example, the C1-C2 and C1-C6 bonds may be slightly elongated due to the steric bulk of the substituents.

-

C-F bonds: These are expected to be short and strong, with a typical length of around 1.35 Å.

-

C-Br bond: This bond will be significantly longer, in the region of 1.90 Å.

-

C-C (carboxyl): The bond between the ring and the carboxyl carbon is expected to be around 1.48-1.50 Å.

-

C=O and C-O (carboxyl): These will have typical double and single bond character, respectively, although resonance will lead to an averaging of these lengths.

The bond angles within the benzene ring will deviate slightly from the ideal 120° of a perfect hexagon due to the differing electronic and steric demands of the substituents. The internal angle at C1, bearing the bulky carboxylic acid group, may be slightly compressed, while the angles at C2 and C6 may be slightly expanded.

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule has a single proton on the aromatic ring. Its chemical shift will be influenced by the surrounding electron-withdrawing groups. We would expect to see a single signal, likely a doublet of doublets due to coupling with the adjacent fluorine atoms. The exact chemical shift would require experimental determination or high-level computational prediction.

-

¹³C NMR: We would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxyl group will be the most downfield shifted (typically ~165-175 ppm). The aromatic carbons will appear in the range of ~110-140 ppm. The carbons directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts and C-F coupling.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3. These signals will likely show coupling to each other and to the adjacent aromatic proton.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups:

-

O-H stretch: A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are indicative of the C-F bonds.

-

C-Br stretch: A weaker absorption at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

-

Aromatic C-H and C=C stretches: These will also be present in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 236 and 238 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the aromatic ring.

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Conclusion

The molecular structure of this compound is characterized by a multifaceted interplay of its constituent atoms and functional groups. The substituted benzene ring forms a stable core, with the electronic properties of the molecule being significantly influenced by the strong inductive effects of the fluorine and bromine atoms, and the electron-withdrawing nature of the carboxylic acid group. While a complete experimental characterization of its three-dimensional structure and spectroscopic properties is not yet widely available, established principles of chemical bonding and spectroscopy allow for a robust and detailed prediction of its key molecular features. This guide provides a comprehensive overview based on currently available data and theoretical understanding, serving as a valuable resource for researchers working with this and related compounds.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H3BrF2O2 | CID 22320268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 183065-72-7 CAS MSDS (2,3-DIFLUORO-6-BROMOBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. uwosh.edu [uwosh.edu]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,3-difluorobenzoic acid

Foreword: The Strategic Importance of Polysubstituted Aromatics

In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic ring is paramount. Halogenated benzoic acids, in particular, serve as pivotal building blocks, offering a synthetically versatile scaffold for the construction of complex molecular architectures. 6-Bromo-2,3-difluorobenzoic acid (CAS 183065-72-7) is a prime example of such an intermediate, where the interplay of its bromo and fluoro substituents provides multiple reaction handles for subsequent functionalization. This guide provides a comprehensive overview of a robust and regioselective pathway for its synthesis, grounded in the principles of directed ortho-metalation. We will delve into the mechanistic underpinnings of this strategy, provide a field-proven experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

I. Retrosynthetic Analysis and Strategic Approach

The synthesis of polysubstituted aromatic compounds often poses a challenge in achieving the desired regiochemistry through classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers. A more elegant and precise strategy is the Directed ortho-Metalation (DoM) reaction.[1][2][3] This approach leverages the ability of a "Directing Metalation Group" (DMG) to coordinate with an organolithium base, thereby directing the deprotonation of the nearest (ortho) proton.

Our target molecule, this compound, is ideally suited for a DoM strategy. The logical precursor is the commercially available 1-Bromo-2,3-difluorobenzene. The core transformation involves the introduction of a carboxylic acid group at the C6 position, which is ortho to the bromine atom.

References

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluorobenzoic acid, with the CAS number 183065-72-7, is a halogenated aromatic carboxylic acid.[1] Its structural complexity, featuring a bromine atom and two fluorine atoms on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these substituents dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications. Accurate structural elucidation and purity assessment are paramount, and a comprehensive spectroscopic analysis is the cornerstone of this characterization.

This guide provides a detailed exploration of the expected spectroscopic data for this compound (C₇H₃BrF₂O₂), including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.[1] While experimental spectra for this specific compound are not publicly available, this document, written from the perspective of a Senior Application Scientist, will provide predicted data based on established principles of spectroscopy and analysis of structurally related compounds. The focus will be on the rationale behind the predicted spectral features, offering insights into how the unique substitution pattern of this molecule manifests in each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there are only two aromatic protons. However, the coupling patterns will be complex due to interactions with each other and with the fluorine atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 8.0 | ddd | JH-H ≈ 8.0, JH-F ≈ 6.0, JH-F ≈ 2.0 | H-4 |

| ~7.2 - 7.4 | t | JH-H ≈ 8.0 | H-5 |

Interpretation and Rationale:

-

H-4 and H-5: The electron-withdrawing nature of the carboxylic acid group, the bromine atom, and the two fluorine atoms will deshield the aromatic protons, causing them to appear at relatively high chemical shifts. The proton at the 4-position (H-4) is expected to be the most deshielded due to its proximity to the fluorine at position 3 and the bromine at position 6. The proton at the 5-position (H-5) will be slightly more shielded.

-

Coupling: The two aromatic protons will exhibit ortho-coupling to each other (JH-H), typically in the range of 7-9 Hz. Additionally, both protons will show coupling to the fluorine atoms. H-4 will couple to both F-3 (ortho-coupling, ³JH-F, typically 5-10 Hz) and F-2 (meta-coupling, ⁴JH-F, typically 1-3 Hz), resulting in a doublet of doublets of doublets (ddd). H-5 will primarily couple to F-3 (meta-coupling, ⁴JH-F) and H-4, and may also show a smaller coupling to F-2, likely resulting in a complex multiplet that could appear as a triplet (t) if the coupling constants are similar.

-

Carboxylic Acid Proton: The carboxylic acid proton (-COOH) will appear as a broad singlet at a very high chemical shift, typically between 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the electronegative substituents, and the signals for the fluorinated carbons will exhibit characteristic splitting due to carbon-fluorine coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~165-170 | s | - | C=O |

| ~150-155 | dd | ¹JC-F ≈ 250-260, ²JC-F ≈ 15-25 | C-2 |

| ~145-150 | dd | ¹JC-F ≈ 250-260, ²JC-F ≈ 15-25 | C-3 |

| ~130-135 | d | ³JC-F ≈ 5-10 | C-4 |

| ~125-130 | s | - | C-5 |

| ~115-120 | d | ²JC-F ≈ 20-30 | C-1 |

| ~110-115 | d | ²JC-F ≈ 20-30 | C-6 |

Interpretation and Rationale:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will have the highest chemical shift due to the strong deshielding effect of the two oxygen atoms.

-

Fluorinated Carbons (C-2 and C-3): The carbons directly bonded to fluorine will show very large one-bond coupling constants (¹JC-F) and will be significantly deshielded. They will also exhibit smaller two-bond coupling to the other fluorine atom (²JC-F), resulting in a doublet of doublets for each.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the combined inductive and resonance effects of the substituents. The carbon bearing the bromine atom (C-6) will be shielded relative to an unsubstituted benzene ring due to the "heavy atom effect". The carbons will also show smaller couplings to the fluorine atoms over two or three bonds.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carbonyl) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1250-1300 | Strong | C-O stretch |

| ~1000-1100 | Strong | C-F stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~700-800 | Strong | C-H bend (out-of-plane) |

| Below 600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature will be a very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration. Conjugation with the aromatic ring and the presence of electron-withdrawing groups will influence its exact position.

-

Aromatic C=C Stretch: Absorptions of medium intensity around 1600 and 1470 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O and C-F Stretches: Strong absorptions corresponding to the C-O stretch of the carboxylic acid and the C-F stretches are expected in the fingerprint region.

-

C-Br Stretch: The carbon-bromine stretching vibration will appear at a lower frequency, typically below 600 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

Caption: General workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, this will appear as a pair of peaks of almost equal intensity at m/z 236 and 238, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragment Ions:

-

[M - OH]⁺ (m/z 219/221): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M - COOH]⁺ (m/z 191/193): Loss of the entire carboxylic acid group as a radical.

-

[M - Br]⁺ (m/z 157): Loss of the bromine atom.

-

Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of CO (28 Da) or HF (20 Da).

-

Experimental Protocol for Mass Spectrometry

Caption: A simplified workflow for mass spectrometry.

Conclusion

The spectroscopic characterization of this compound provides a wealth of information for its unambiguous identification and purity assessment. This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, offering a rationale for the expected spectral features based on the compound's unique substitution pattern. By understanding the interplay of the bromo, difluoro, and carboxylic acid functionalities, researchers can confidently interpret the experimental data they acquire. The provided protocols outline the standard procedures for obtaining high-quality spectroscopic data, forming a crucial part of the analytical workflow in any research or development setting.

References

6-Bromo-2,3-difluorobenzoic Acid: A Strategic Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 6-Bromo-2,3-difluorobenzoic acid has emerged as a particularly valuable scaffold, offering a unique combination of reactive sites that allow for sequential and regioselective modifications. This guide provides a comprehensive overview of its chemical properties, key synthetic transformations, and applications, underscoring its significance in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties and Structural Attributes

This compound is a polysubstituted aromatic compound with the chemical formula C₇H₃BrF₂O₂.[1][2] Its structure is characterized by a benzoic acid core bearing a bromine atom and two fluorine atoms on the aromatic ring. This specific substitution pattern imparts a unique electronic and steric profile to the molecule, governing its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 183065-72-7 | [1] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |

| Molecular Weight | 237.0 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 117-120 °C | [3] |

| Storage Temperature | 2-8 °C | [3] |

The presence of the electron-withdrawing fluorine atoms and the carboxylic acid group activates the aromatic ring, while the bromine atom provides a versatile handle for cross-coupling reactions. The juxtaposition of these functionalities allows chemists to orchestrate a variety of transformations with a high degree of control.

Core Synthetic Transformations: A Mechanistic Perspective

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carboxylic acid, the carbon-bromine bond, and the carbon-fluorine bonds can all participate in distinct chemical reactions, enabling a modular approach to the synthesis of complex target molecules.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, a functional group prevalent in a vast number of biologically active compounds and pharmaceuticals.[4] This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Causality in Reagent Selection: The choice of coupling reagent is critical and depends on the specific substrates, particularly the steric hindrance and electronic properties of the amine. For simple, unhindered amines, standard reagents like dicyclohexylcarbodiimide (DCC) may suffice. However, for more challenging couplings involving electron-deficient or sterically hindered amines, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic anhydride) are often employed to achieve high yields.[5] The addition of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation: To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add the coupling reagent (1.1-1.5 equiv) and a base (2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7]

Mechanistic Insight: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl, making the C-Br bond of this compound an ideal reaction partner.[6][7] The fluorine atoms on the ring do not typically participate in these reactions under standard Suzuki conditions, allowing for selective functionalization at the bromine-bearing carbon.[6]

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (or its ester/amide derivative) (1.0 equiv), the desired aryl or alkyl boronic acid or ester (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

While the carbon-fluorine bond is generally robust, the presence of two fluorine atoms and a carboxylic acid group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions.[9] This reaction involves the displacement of one of the fluorine atoms by a strong nucleophile.

Understanding Reactivity: The rate of SₙAr reactions is highly dependent on the electronic nature of the aromatic ring.[10] The electron-withdrawing effect of the other substituents on the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.[9] The position of substitution (ortho or para to an activating group) is also a critical factor.[10]

Applications in Drug Discovery and Materials Science

The versatility of this compound as a synthetic building block has led to its use in the development of a wide range of molecules with important applications.

-

Medicinal Chemistry: Polysubstituted benzoic acids are common structural motifs in many pharmaceuticals. The ability to introduce diverse functionalities onto the this compound scaffold makes it a valuable starting material for the synthesis of novel drug candidates.[11] For instance, related structures have been utilized in the development of inhibitors for challenging biological targets.[6] The strategic incorporation of fluorine atoms can also enhance the metabolic stability and binding affinity of drug molecules.[12]

-

Materials Science: The unique electronic properties imparted by the fluorine and bromine substituents make this compound and its derivatives of interest in the field of materials science, particularly for the synthesis of organic electronic materials and liquid crystals.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for elucidating the structure of the molecule and confirming the success of synthetic transformations.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13][14] It is known to cause skin and eye irritation and may cause respiratory irritation.[14][15] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

Conclusion

This compound is a powerful and versatile building block that offers chemists a wide range of synthetic possibilities. Its unique combination of reactive sites allows for the controlled and sequential introduction of various functional groups, making it an invaluable tool in the synthesis of complex molecules for applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity and the careful selection of reaction conditions are key to unlocking its full potential in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. 183065-72-7 CAS MSDS (2,3-DIFLUORO-6-BROMOBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-6-bromo-3,5-difluorobenzoic acid | Benchchem [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. aksci.com [aksci.com]

Reactivity of the bromine atom in 6-Bromo-2,3-difluorobenzoic acid

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromo-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (CAS No. 183065-72-7) is a polyfunctionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is primarily dictated by the reactivity of its carbon-bromine bond, which serves as a versatile handle for introducing molecular complexity. This technical guide provides a comprehensive analysis of the factors governing the reactivity of this bromine atom, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will explore the electronic and steric influences of the adjacent fluorine and carboxylic acid substituents, the strategic necessity of functional group protection, and provide field-proven protocols for its transformation.

Molecular Structure and Strategic Importance

This compound is a benzene ring substituted with three distinct functionalities: a bromine atom, two fluorine atoms, and a carboxylic acid group.[1] This unique arrangement makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The strategic placement of the substituents allows for selective, stepwise functionalization, with the C-Br bond being the most labile site for transformations under standard cross-coupling conditions.

The core value of this molecule lies in its capacity to act as a scaffold. The bromine atom can be replaced by a wide variety of carbon and heteroatom nucleophiles, while the carboxylic acid provides a handle for amide bond formation or other derivatizations, and the fluorine atoms can modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final compound.

Synthesis and Availability

This compound is commercially available from various chemical suppliers.[1] For laboratory-scale synthesis, a plausible and effective route is through directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings.[2]

The logical precursor for this synthesis is 1-bromo-2,3-difluorobenzene.[3] In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position.[2] While bromine itself is a weak DMG, the fluorine atoms on the ring strongly influence the regioselectivity of lithiation. The proposed synthesis involves the deprotonation of the C-6 position, which is ortho to the bromine atom, followed by quenching the resulting aryllithium intermediate with carbon dioxide.

Caption: Proposed synthetic workflow via Directed ortho-Metalation.

Proposed Synthetic Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 1-bromo-2,3-difluorobenzene (1.0 eq) to the cooled THF.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium species.

-

Carboxylation: Add crushed dry ice (solid CO₂, excess) to the reaction mixture in portions. The reaction is highly exothermic.

-

Workup: Once the addition is complete, allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1M hydrochloric acid (HCl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data

All quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 183065-72-7[1] |

| Molecular Formula | C₇H₃BrF₂O₂[1] |

| Molecular Weight | 237.00 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 117-120 °C |

| Storage | Sealed in dry, room temperature[1] |

Core Reactivity Analysis: The Carbon-Bromine Bond

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. This bond is significantly more susceptible to oxidative addition by transition metal catalysts, particularly palladium(0), than the highly stable C-F or C-H bonds on the aromatic ring. This differential reactivity is the cornerstone of its application as a synthetic building block.

Electronic and Steric Influences

-

Bond Dissociation Energies: The average bond dissociation energy of a C-Br bond in an aryl system is approximately 335 kJ/mol, whereas the C-F bond is significantly stronger at around 520-540 kJ/mol.[4] This large energy difference ensures that under typical palladium-catalyzed cross-coupling conditions, the C-Br bond is selectively cleaved while the C-F bonds remain intact.

-

ortho-Fluorine Effect: The fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect, which can influence the electron density of the adjacent C-Br bond and the overall ring. This electronic perturbation can facilitate the oxidative addition step in palladium catalysis.[5] Furthermore, ortho-fluorine substituents are known to direct C-H activation, though this is a less favorable pathway compared to C-Br activation in cross-coupling.[6]

-

ortho-Carboxylic Acid Effect: The carboxylic acid group at the C-1 position introduces steric hindrance around the C-Br bond. More importantly, its acidic proton can interfere with basic reagents used in many coupling reactions. In its deprotonated (carboxylate) form, it can act as a directing group for ortho C-H activation, a competing reactivity pathway.[7] To avoid these complications and ensure clean reactivity at the C-Br bond, protection of the carboxylic acid is often a critical first step.

The Strategic Necessity of Carboxylic Acid Protection

In many palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, a base is required. The acidic proton of the carboxylic acid would quench the base, and the resulting carboxylate can potentially coordinate to the palladium catalyst, inhibiting its activity. Therefore, converting the carboxylic acid to a less reactive ester is a common and often essential strategy. Patent literature demonstrates the utility of this approach, where this compound is first converted to its methyl ester before subsequent transformations.[8][9]

Protocol 4.2.1: Fischer Esterification (Acid-Catalyzed) This is a classical method suitable for robust substrates.

-

Setup: Dissolve this compound (1.0 eq) in methanol (MeOH, excess).[8]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 eq) to the solution.[8]

-

Reaction: Heat the mixture at reflux for 12-18 hours, monitoring by TLC or LC-MS.[8]

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent like dichloromethane (CH₂Cl₂).[8]

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified further if necessary.[8]

Protocol 4.2.2: Williamson Ether Synthesis (Base-Mediated) This method uses milder conditions and is suitable for more sensitive substrates.

-

Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9]

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.2 eq).[9]

-

Alkylating Agent: Add methyl iodide (MeI, 1.2 eq) and stir the mixture at room temperature.[9]

-

Reaction: Monitor the reaction by TLC or LC-MS until completion.

-

Workup: Dilute the reaction with water and extract with ethyl acetate.[9]

-

Purification: Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the methyl 6-bromo-2,3-difluorobenzoate.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in the (esterified) molecule is an excellent electrophilic partner for a range of palladium-catalyzed cross-coupling reactions. These reactions proceed via a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

4.3.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound (e.g., a boronic acid or ester). While no specific examples utilizing this compound are prominently documented in peer-reviewed literature, its structure is highly analogous to substrates that undergo this transformation efficiently. The following table and protocol are representative for similar bromobenzoic acid derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromobenzoic Acid Derivatives

| Catalyst / Ligand | Base | Solvent | Temp. | Yield (%) | Reference |

| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 95 | [10] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 °C | ~85 | [10] |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 °C | High | [10] |

Representative Protocol: Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki coupling reaction.

-

Reaction Setup: To a dry reaction vessel, add methyl 6-bromo-2,3-difluorobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by flash column chromatography.

4.3.2 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[11] This reaction is of paramount importance in pharmaceutical synthesis, as the aryl amine moiety is a common feature in drug molecules. Similar to the Suzuki coupling, the carboxylic acid of the parent molecule should be protected as an ester to prevent side reactions.

Representative Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add methyl 6-bromo-2,3-difluorobenzoate (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LiHMDS, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, RuPhos, 2-5 mol%) to a dry reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction to room temperature, quench carefully with a saturated aqueous ammonium chloride solution, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via flash column chromatography.

Summary and Outlook

The bromine atom in this compound is a highly valuable and reactive functional group. Its selective activation in the presence of more robust C-F and C-H bonds is the key to its utility. For researchers in drug development, understanding and leveraging this reactivity is crucial. The primary pathway for functionalization is through palladium-catalyzed cross-coupling reactions, which enable the formation of diverse C-C and C-N bonds. A critical, field-proven insight is the necessity of protecting the ortho-carboxylic acid group, typically as an ester, to prevent interference with the catalytic cycle and ensure high yields. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile building block in the synthesis of novel and complex molecular architectures.

References

- 1. 183065-72-7|this compound|BLD Pharm [bldpharm.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]

- 9. WO2025006720A1 - Kras modulating compounds - Google Patents [patents.google.com]

- 10. chemscene.com [chemscene.com]

- 11. Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Acidity of 6-Bromo-2,3-difluorobenzoic Acid

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed technical analysis of the acidity of 6-Bromo-2,3-difluorobenzoic acid, a halogenated aromatic carboxylic acid. We will deconstruct the molecular architecture to explain the potent synergistic electronic effects of its substituents—two fluorine atoms and a bromine atom—that dictate its acidic character. This document moves beyond theoretical principles to provide field-proven, step-by-step protocols for both the experimental determination and computational prediction of its pKa, ensuring a robust and validated understanding for research and development applications.

Foundational Principles of Benzoic Acid Acidity

The acidity of a carboxylic acid is defined by its equilibrium in a protic solvent, typically water, where it donates a proton (H⁺) to form a carboxylate anion and a hydronium ion. The equilibrium constant for this reaction is the acid dissociation constant (Ka), more conveniently expressed on a logarithmic scale as pKa.

The relationship is governed by the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

A lower pKa value signifies a stronger acid, indicating a greater extent of dissociation at a given pH. Unsubstituted benzoic acid serves as a fundamental benchmark, with a pKa of approximately 4.20 in water[1][2]. The introduction of substituents onto the benzene ring can dramatically alter this value. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion, shifting the equilibrium towards dissociation and thus increasing acidity (lowering the pKa)[3][4][5]. Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity[5].

Structural and Electronic Analysis of this compound

The acidic strength of this compound is significantly enhanced compared to the parent benzoic acid. This is a direct consequence of the powerful electron-withdrawing nature of its three halogen substituents and their strategic positions on the aromatic ring.

The Inductive Effect of Halogen Substituents

The primary mechanism by which the bromine and fluorine atoms increase acidity is the inductive effect (-I effect). This is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity[1][3].

-

Fluorine: As the most electronegative element, the fluorine atoms at the C2 and C3 positions exert a very strong pull on the electron density of the benzene ring.

-

Bromine: While less electronegative than fluorine, bromine is still significantly more electronegative than carbon and also contributes a strong inductive pull.

This collective electron withdrawal from the ring is relayed to the carboxyl group, polarizing the O-H bond and facilitating the release of the proton. More importantly, this effect strongly stabilizes the negatively charged carboxylate anion formed upon deprotonation by delocalizing its charge[4][5]. The closer the substituent is to the carboxyl group, the more pronounced the inductive effect[4][5].

The Ortho Effect: A Compounding Factor

Substituents at the ortho positions (C2 and C6) relative to the carboxyl group often increase acidity more than predicted by electronic effects alone. This phenomenon, known as the "ortho effect," is observed in this compound due to the fluorine at C2 and the bromine at C6[6]. The effect is a combination of steric and electronic factors. The steric bulk of the ortho substituents forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of coplanarity reduces resonance between the carboxyl group and the aromatic system, which in turn increases the acidity[6].

The diagram below illustrates the synergistic electronic effects that contribute to the enhanced acidity of the molecule.

Caption: Electronic effects enhancing the acidity of this compound.

Predicted Acidity

Given the presence of three potent electron-withdrawing halogens, two of which are in ortho positions, it is predicted that this compound is a substantially stronger acid than benzoic acid, with a pKa value significantly below 4.2.

Table 1: Comparison of pKa Values for Substituted Benzoic Acids

| Compound | Substituent(s) | pKa | Change Relative to Benzoic Acid |

|---|---|---|---|

| Benzoic Acid | -H | 4.20 | Reference |

| 4-Fluorobenzoic Acid | 4-F | 4.14 | Minor Increase |

| 4-Chlorobenzoic Acid | 4-Cl | 3.99 | Increase |

| 4-Bromobenzoic Acid | 4-Br | 4.00 | Increase |

| 2-Chlorobenzoic Acid | 2-Cl | 2.94 | Significant Increase[6] |

| 2-Bromobenzoic Acid | 2-Br | 2.85 | Significant Increase |

| This compound | 2-F, 3-F, 6-Br | Predicted < 2.8 | Very Significant Increase |

Note: pKa values are approximate and can vary slightly with experimental conditions. The prediction for the title compound is an educated estimate based on substituent effects.

Experimental Determination of pKa

A definitive pKa value must be determined empirically. Potentiometric titration is a robust and widely accepted method for this purpose.[7]

Detailed Protocol for Potentiometric Titration

This protocol provides a self-validating workflow for determining the pKa of this compound. The causality behind key steps is explained to ensure technical integrity.

Materials & Equipment:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized, boiled water (to remove dissolved CO₂)

-

Methanol or Ethanol (ACS grade, if co-solvent is needed for solubility)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Class A 25 mL or 50 mL burette

-

Beaker (100 mL or 150 mL)

-

Analytical balance

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.1 to 0.2 mmol of this compound into a clean beaker. Rationale: This quantity ensures a sufficient buffering range without requiring excessive titrant.

-

Add 40-50 mL of deionized, boiled water. If the compound has limited solubility, a co-solvent system (e.g., 50:50 methanol:water) can be used. Note that the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

-

Add a magnetic stir bar and stir the solution until the acid is fully dissolved.

-

-

Titration Setup:

-

Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment.

-

Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

-

Immerse the pH electrode in the analyte solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Begin gentle, consistent stirring.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to capture the inflection point accurately.

-

Continue the titration well past the equivalence point until the pH begins to plateau again in the basic region.

-

Data Analysis

The pKa is determined from the titration curve (pH vs. Volume of NaOH added).

-

Half-Equivalence Point Method:

-

Identify the equivalence point, which is the point of maximum slope on the titration curve. This can be found precisely by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, [A⁻] = [HA], and therefore, pH = pKa .

-

-

Derivative Plot Method:

-

Plotting the first derivative (ΔpH/ΔV) against the average volume of titrant added will yield a peak whose maximum corresponds to the equivalence point volume.

-

Plotting the second derivative (Δ²pH/ΔV²) against the average volume will show a zero-crossing at the equivalence point. This method is highly precise for identifying the endpoint.

-

Computational pKa Prediction

In silico methods, particularly those based on Density Functional Theory (DFT), provide a powerful predictive tool for estimating pKa values, offering insights before or in parallel with experimental work.[8][9][10]

Workflow for DFT-Based pKa Calculation

The most common approach involves calculating the Gibbs free energy of the acid dissociation reaction in a simulated aqueous environment.

Caption: A typical workflow for computational pKa prediction using DFT.

Detailed Computational Protocol

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

-

Structure Preparation: Build the 3D structures of both the protonated acid (HA) and the deprotonated carboxylate anion (A⁻).

-

Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for both HA and A⁻ in the gas phase. Rationale: This finds the lowest energy conformation and provides the thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: Using the optimized gas-phase geometries, perform a single-point energy calculation for both HA and A⁻ in a simulated aqueous environment using a continuum solvation model (e.g., SMD, CPCM).[9] Rationale: The change in charge upon deprotonation makes the solvation energy a dominant component of the overall free energy change.

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy of dissociation (ΔGaq) using the following thermodynamic cycle: ΔGaq = Ggas(A⁻) + ΔGsolv(A⁻) + Ggas(H⁺) + ΔGsolv(H⁺) - [Ggas(HA) + ΔGsolv(HA)]

-

Ggas terms are obtained from the frequency calculations.

-

ΔGsolv terms are the solvation free energies.

-

The values for the proton (Ggas(H⁺) and ΔGsolv(H⁺)) are well-established literature constants.

-

-

pKa Calculation: Convert the Gibbs free energy to a pKa value: pKa = ΔGaq / (2.303 * R * T) where R is the gas constant and T is the temperature (298.15 K).

Table 2: Recommended Parameters for DFT pKa Prediction

| Parameter | Recommendation | Rationale |

|---|---|---|

| Functional | CAM-B3LYP, B3LYP, PBE1PBE | These hybrid functionals provide a good balance of accuracy and computational cost for this application.[9] |

| Basis Set | 6-311+G(d,p) or larger | Includes diffuse functions (+) for anions and polarization functions (d,p) for accurate geometry and electronic description.[9] |

| Solvation Model | SMD (Solvation Model based on Density) | An accurate and widely used implicit solvation model.[9] |

Conclusion

The acidity of this compound is a textbook example of how targeted substitution on an aromatic scaffold can be used to precisely modulate physicochemical properties. Its significantly increased acidity relative to benzoic acid is driven by the potent and synergistic inductive-withdrawing effects of its three halogen substituents, compounded by a strong steric ortho effect from the C2-fluoro and C6-bromo groups. This guide provides the foundational theory and the practical, validated methodologies—both experimental and computational—required for researchers to accurately determine and confidently utilize the pKa of this molecule in demanding scientific applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 9. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Evolving Chemistry of 6-Bromo-2,3-difluorobenzoic Acid: A Guide to Novel Reactions and Synthetic Applications

Abstract

6-Bromo-2,3-difluorobenzoic acid has emerged as a versatile and highly valuable building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique electronic and steric properties, arising from the interplay of the carboxylic acid, bromine, and vicinal fluorine atoms, unlock a diverse range of chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel reactions involving this key intermediate. We will delve into the mechanistic intricacies and practical applications of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and ortho-lithiation strategies, offering detailed experimental protocols and expert insights to empower innovation in your laboratory.

Introduction: The Strategic Advantage of this compound

The strategic placement of fluorine atoms in organic molecules is a well-established strategy for modulating their physicochemical and biological properties. In the case of this compound, the two fluorine atoms ortho and meta to the carboxylic acid group exert strong electron-withdrawing effects, influencing the acidity of the carboxyl group and the reactivity of the aromatic ring. The bromine atom at the 6-position serves as a versatile handle for a multitude of cross-coupling reactions, providing a gateway to a vast chemical space of novel derivatives. This trifecta of functional groups makes this compound an ideal starting material for the synthesis of complex molecules with tailored properties for applications in drug discovery and advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-Br bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional selectivity. The robust nature of the C-F bonds ensures they remain intact during these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful tool for the arylation of this compound. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-phenylbenzoic Acid

-

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

-

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add a 4:1 mixture of degassed 1,4-dioxane and water (5 mL).

-

Purge the flask with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add 1 M HCl (aq) until the pH is ~2.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,3-difluoro-6-phenylbenzoic acid.

-

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 88 |

Yields are representative and may vary depending on the specific reaction conditions and scale.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules. The reaction of this compound with various amines provides access to a wide range of N-substituted 6-amino-2,3-difluorobenzoic acid derivatives.[5]

Experimental Protocol: Synthesis of 6-(Phenylamino)-2,3-difluorobenzoic Acid

-

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

-

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous toluene (5 mL), followed by aniline (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

-

Heat the reaction mixture to 110 °C and stir for 18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).